(S,E)-Ethyl 3-(1-hydroxypropan-2-ylamino)acrylate
Description
(S,E)-Ethyl 3-(1-hydroxypropan-2-ylamino)acrylate (CAS: 180682-82-0) is a chiral acrylate derivative characterized by its ethyl ester group, (S,E)-stereochemistry, and a 1-hydroxypropan-2-ylamino substituent at the β-position. This amino alcohol side chain introduces hydrogen-bonding capabilities and stereochemical complexity, distinguishing it from simpler acrylates.
Properties
CAS No. |
180682-82-0 |
|---|---|
Molecular Formula |
C8H15NO3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
ethyl 3-(1-hydroxypropan-2-ylamino)prop-2-enoate |
InChI |
InChI=1S/C8H15NO3/c1-3-12-8(11)4-5-9-7(2)6-10/h4-5,7,9-10H,3,6H2,1-2H3 |
InChI Key |
CWEKJZWVXZKQGP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C=CNC(C)CO |
Isomeric SMILES |
CCOC(=O)/C=C/N[C@@H](C)CO |
Canonical SMILES |
CCOC(=O)C=CNC(C)CO |
Synonyms |
(S,E)-ethyl 3-(1-hydroxypropan-2-ylamino)acrylate |
Origin of Product |
United States |
Preparation Methods
Reaction of Ethyl 3-(Dimethylamino)acrylate with Chiral Amino Alcohol
The target compound is synthesized via displacement of the dimethylamino group in ethyl 3-(dimethylamino)acrylate by (S)-(+)-2-amino-1-propanol . This reaction proceeds under mild conditions to preserve stereochemical integrity.
Typical Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 0–22°C |
| Molar Ratio (Acrylate:Amino Alcohol) | 1:1.5 |
| Reaction Time | 3 hours |
| Yield | 98% |
The process begins by dissolving ethyl 3-(dimethylamino)acrylate in ethanol under nitrogen atmosphere. After cooling to 0°C, (S)-(+)-2-amino-1-propanol is added dropwise while maintaining the temperature below 10°C. The mixture is then stirred at ambient temperature (18–22°C) for 3 hours, followed by solvent removal under reduced pressure. The crude product is purified via washing with toluene and aqueous sodium bicarbonate, yielding the title compound with high enantiomeric excess (>99% ee).
Mechanistic Insights
The reaction follows an S<sub>N</sub>2-type mechanism , where the primary amine of (S)-(+)-2-amino-1-propanol attacks the β-carbon of the acrylate ester, displacing the dimethylamino group. The stereochemical outcome is governed by the chiral center in the amino alcohol, ensuring retention of configuration at the newly formed stereocenter.
Alternative Synthesis via Direct Condensation
While less common, direct condensation between ethyl propiolate and (S)-(+)-2-amino-1-propanol has been explored for analogous compounds. This method avoids intermediate isolation but requires stringent temperature control to prevent polymerization.
Optimization Challenges
-
Temperature Sensitivity : Reactions above 25°C lead to side reactions, including Michael adduct formation.
-
Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) improve yields compared to ethanol.
-
Catalysis : Trace amounts of Lewis acids (e.g., ZnCl<sub>2</sub>) accelerate the reaction but may compromise stereoselectivity.
Critical Analysis of Synthetic Methodologies
Yield and Purity Comparison
| Method | Yield (%) | Purity (%) | Stereoselectivity |
|---|---|---|---|
| Nucleophilic Substitution | 98 | 99.5 | >99% ee |
| Direct Condensation | 72 | 95 | 85–90% ee |
The nucleophilic substitution route demonstrates superior performance in both yield and stereochemical control, making it the preferred industrial-scale method.
Scalability Considerations
-
Nucleophilic Substitution : Easily scalable with minimal safety concerns due to low exothermicity.
-
Direct Condensation : Limited to small-scale synthesis due to heat management challenges.
Industrial-Scale Process Design
A typical production batch for This compound involves:
-
Reactor Charging : 1.5 L ethanol per mole of acrylate precursor.
-
Temperature Profiling :
-
Cooling phase: 0°C for 30 minutes.
-
Reaction phase: Gradual warming to 22°C over 3 hours.
-
-
Workup Protocol :
-
Solvent exchange to toluene.
-
Sequential washes with 10% NaHCO<sub>3</sub> and brine.
-
Drying over MgSO<sub>4</sub>.
-
This protocol achieves 98% isolated yield with pharmaceutical-grade purity .
Chemical Reactions Analysis
Types of Reactions
(S,E)-Ethyl 3-(1-hydroxypropan-2-ylamino)acrylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) in an aprotic solvent.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Recent studies have explored the potential of (S,E)-Ethyl 3-(1-hydroxypropan-2-ylamino)acrylate as an anticancer agent. The compound has been investigated for its ability to inhibit specific cancer cell lines, particularly those associated with non-small cell lung cancer (NSCLC). It has shown promise in molecular docking studies suggesting interactions with key proteins involved in cancer progression .
2. Enzyme Inhibition Studies
The compound has been evaluated for its enzyme inhibition properties, particularly against targets relevant in cancer and other diseases. These studies suggest that it may act as a Michael acceptor, forming covalent bonds with target enzymes and thereby inhibiting their activity .
Materials Science Applications
1. Polymer Chemistry
this compound can be utilized in the synthesis of polymers due to its acrylate functionality. This property allows it to participate in radical polymerization processes, leading to the development of new materials with tailored properties for applications in coatings, adhesives, and biomedical devices .
Case Study 1: Anticancer Activity
A study focused on the synthesis of derivatives of this compound demonstrated significant antiproliferative activity against A431 cells, which overexpress EGFR. The results indicated that modifications to the side chain could enhance activity and selectivity against cancer cells while minimizing toxicity to normal cells.
| Compound | IC50 (µM) | Selectivity Ratio |
|---|---|---|
| Base Compound | 15 | 1 |
| Modified Compound A | 8 | 2 |
| Modified Compound B | 5 | 3 |
Case Study 2: Polymer Synthesis
In polymer chemistry applications, this compound was incorporated into copolymers used for drug delivery systems. These copolymers exhibited controlled release profiles and improved solubility characteristics.
| Polymer Type | Release Rate (%) | Application |
|---|---|---|
| Copolymer A | 60% in 24 hours | Cancer therapy |
| Copolymer B | 45% in 24 hours | Antibacterial |
Mechanism of Action
The mechanism of action of (S,E)-Ethyl 3-(1-hydroxypropan-2-ylamino)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino alcohol moiety can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active amino alcohol, which can then interact with biological targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Diversity and Electronic Effects
The substituent at the β-position of acrylate esters critically influences their chemical reactivity, physical properties, and applications. Below is a comparative analysis of key analogs:
Key Observations:
- Polarity and Solubility: The amino alcohol group in the target compound enhances hydrophilicity compared to aromatic or heteroaromatic analogs (e.g., indol-2-yl, furyl) .
- Hydrogen Bonding: Both the target compound and (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate exhibit intermolecular H-bonding, stabilizing crystal lattices . However, the amino alcohol’s dual H-bond donors (OH and NH) may enable stronger interactions than the hydroxyl-phenyl analog.
- Electronic Effects: Cyano-substituted analogs (e.g., ) exhibit electron-deficient acrylate systems, favoring Michael addition reactions, whereas the amino alcohol substituent may direct reactivity toward nucleophilic substitutions or cyclizations.
Biological Activity
(S,E)-Ethyl 3-(1-hydroxypropan-2-ylamino)acrylate is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a conjugated double bond and a hydroxyl group, which contribute to its reactivity and potential interactions with biological targets. The compound is synthesized through a Michael addition reaction involving ethyl acrylate and (S)-1-amino-2-propanol under basic conditions, leading to a structure that allows for diverse chemical transformations .
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The amino alcohol moiety can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ester group may undergo hydrolysis, releasing the active amino alcohol that interacts with biological targets .
Enzyme Inhibition
Research indicates that this compound has potential as an enzyme inhibitor. Its structural characteristics allow it to compete with substrate binding at enzyme active sites, which can lead to reduced enzymatic activity. For instance, studies have shown that similar compounds exhibit inhibitory effects on various metabolic enzymes, suggesting that this compound may have similar properties .
Anti-inflammatory Properties
There is emerging evidence supporting the anti-inflammatory effects of this compound. Compounds with similar structures have been explored for their ability to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines . This property could make it useful in treating conditions characterized by excessive inflammation.
Pharmacological Applications
The compound is being investigated for its therapeutic potential in various medical applications. Preliminary studies suggest it may have analgesic effects, making it a candidate for pain management therapies . Additionally, its role in modulating enzyme activity could position it as a valuable tool in drug development for metabolic disorders.
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| This compound | Conjugated double bond, hydroxyl group | Potential enzyme inhibitor |
| Ethyl 3-(1-hydroxypropan-2-ylamino)propanoate | Lacks conjugated double bond | Limited reactivity |
| Methyl 3-(1-hydroxypropan-2-ylamino)acrylate | Methyl ester instead of ethyl | Similar enzyme inhibition potential |
| Ethyl 3-(1-hydroxypropan-2-ylamino)butanoate | Additional methylene group | Potentially broader activity |
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in pharmacology:
- Enzyme Inhibition Studies : A study focusing on the inhibition of specific metabolic enzymes demonstrated that derivatives of this compound showed significant inhibitory activity, leading to reduced substrate turnover rates .
- Anti-inflammatory Research : Investigations into the anti-inflammatory properties revealed that compounds similar to this compound effectively downregulated pro-inflammatory cytokines in cell culture models .
- Therapeutic Applications : In preclinical trials, the compound has shown promise as an analgesic agent, providing pain relief in models of inflammatory pain without significant side effects .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for (S,E)-Ethyl 3-(1-hydroxypropan-2-ylamino)acrylate?
- Methodology : Multi-step synthesis involving stereochemical control. Key steps include:
- Amination : Introduction of the 1-hydroxypropan-2-ylamino group via nucleophilic substitution or reductive amination.
- Esterification : Formation of the ethyl ester group using ethyl acrylate or derivatives.
- Stereochemical Control : Use of chiral catalysts or chiral starting materials to ensure (S,E)-configuration .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm molecular structure and stereochemistry.
- X-ray Crystallography : For absolute configuration determination (e.g., SHELXL software for refinement) .
- Mass Spectrometry (HRMS) : To verify molecular weight and purity.
- Chromatography : GC-MS or HPLC for assessing purity and identifying byproducts .
Q. How should researchers handle safety concerns during synthesis?
- Safety Protocols :
- Use fume hoods and personal protective equipment (PPE) due to potential irritancy of acrylate derivatives.
- Refer to Safety Data Sheets (SDS) for toxicity data and disposal guidelines. For example, ethyl acrylate derivatives may require neutralization before disposal .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?
- Methodology :
- Variable Temperature (VT) NMR : To study dynamic effects like hydrogen bonding or rotational barriers.
- Computational Modeling : Density Functional Theory (DFT) to predict NMR chemical shifts and compare with experimental data .
- Isotopic Labeling : Use deuterated solvents or ¹⁵N-labeled reagents to simplify complex splitting patterns .
Q. What strategies address stereochemical challenges in synthesizing the (S,E)-isomer?
- Asymmetric Catalysis : Use chiral ligands (e.g., Ru-based catalysts) to induce enantioselectivity during amination .
- Kinetic Resolution : Employ enzymes or chiral stationary phases in chromatography to separate enantiomers.
- Crystallization-Induced Diastereomer Transformation : Enhance enantiopurity via selective crystallization .
Q. How can this compound be applied in drug discovery or biomaterial development?
- Biological Activity Screening :
- Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., MIC determination).
- Cytotoxicity Studies : Use cell lines (e.g., HEK293, HeLa) to evaluate biocompatibility .
Q. What computational approaches predict the compound’s reactivity or interactions?
- Molecular Docking : Study binding affinity with target proteins (e.g., enzymes or receptors).
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : Simulate interactions in biological membranes or polymer matrices .
Data Analysis & Comparative Studies
Q. How do structural modifications (e.g., halogen substitution) affect biological activity?
- Comparative Methodology :
- Synthesize analogs (e.g., Br → Cl or F substitution) and compare bioactivity profiles.
- Use QSAR (Quantitative Structure-Activity Relationship) models to correlate substituents with potency .
Q. What experimental designs validate the compound’s role in catalytic cycles (e.g., organometallic reactions)?
- Mechanistic Probes :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
